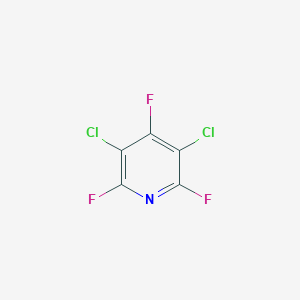

3,5-Dichloro-2,4,6-trifluoropyridine

説明

Nomenclature and Chemical Classification of Halogenated Pyridines

3,5-Dichloro-2,4,6-trifluoropyridine belongs to the class of organic compounds known as halogenated pyridines. Pyridine (B92270) itself is a heterocyclic aromatic compound with the chemical formula C₅H₅N. The substitution of one or more hydrogen atoms on the pyridine ring with halogen atoms (fluorine, chlorine, bromine, or iodine) gives rise to halogenated pyridines.

The nomenclature of these compounds follows the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). For this compound, the name indicates a pyridine ring with chlorine atoms at the 3 and 5 positions and fluorine atoms at the 2, 4, and 6 positions.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1737-93-5 |

| Molecular Formula | C₅Cl₂F₃N |

| Molecular Weight | 201.96 g/mol |

| Canonical SMILES | C1(=C(C(=NC(=C1Cl)F)F)Cl)F |

| InChI Key | PKSORSNCSXBXOT-UHFFFAOYSA-N |

Chemically, these compounds are classified based on the type and number of halogen substituents. Polychlorinated and polyfluorinated pyridines, such as the subject of this article, are of particular interest due to the profound effect these halogens have on the electronic properties and reactivity of the pyridine ring.

Significance of Polychlorinated and Polyfluorinated Pyridines in Contemporary Chemistry

Polychlorinated and polyfluorinated pyridines are of immense significance in modern chemistry, primarily serving as versatile intermediates in the synthesis of agrochemicals and pharmaceuticals. nbinno.comgoogle.com The presence of multiple halogen atoms, particularly fluorine, can dramatically alter the physical, chemical, and biological properties of a molecule.

In the agrochemical industry, these compounds are precursors to a wide range of herbicides, insecticides, and fungicides. nbinno.com The incorporation of a halogenated pyridine moiety can enhance the efficacy and selectivity of the active ingredient. For instance, many fourth-generation pesticides, known for their high efficiency and low toxicity, are derived from fluorine-containing pyridine products.

In the pharmaceutical sector, the pyridine scaffold is a common feature in many approved drugs. nih.govjchemrev.com The introduction of chlorine and fluorine atoms can improve a drug's metabolic stability, bioavailability, and binding affinity to its target. nih.gov Consequently, polychlorinated and polyfluorinated pyridines are valuable starting materials for the synthesis of new therapeutic agents, including anti-inflammatory, antipsychotic, and antiviral drugs. nbinno.com

Overview of Research Trajectories for this compound

Research on this compound has predominantly focused on its synthesis and its utility as a chemical intermediate. A primary area of investigation has been the optimization of its production from pentachloropyridine (B147404) through halogen exchange reactions. google.com

A significant research trajectory involves the selective functionalization of the this compound ring. Due to the presence of multiple reactive sites, studies have explored controlled substitution reactions to introduce various functional groups at specific positions. This is crucial for building more complex molecules with desired properties.

One of the well-documented research applications is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a powerful tool for forming carbon-carbon bonds and has been employed to synthesize novel biaryl compounds from this compound. These studies are vital for the discovery of new molecules with potential biological activity.

Furthermore, its role as a precursor in the synthesis of herbicides is a key area of applied research. google.com For example, it is an intermediate in the production of 4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxyacetic acid, a compound with herbicidal properties. google.com

Historical Context of Fluorinated Pyridine Synthesis Research

The synthesis of fluorinated pyridines has a rich history dating back to the mid-20th century. A significant milestone was the development of methods to produce perfluoropyridine from the readily available pentachloropyridine. This halogen exchange (HALEX) reaction, typically involving the treatment of a chlorinated aromatic compound with a fluoride (B91410) salt at elevated temperatures, became a cornerstone of organofluorine chemistry.

Early research in the 1960s laid the groundwork for the commercial production of polyfluorinated pyridines. These initial studies focused on understanding the reaction conditions, such as temperature, solvent, and the choice of fluorinating agent, to achieve high yields and selectivity. The use of polar aprotic solvents was found to be particularly effective in facilitating the displacement of chlorine atoms with fluorine.

Over the decades, continuous improvements have been made to these synthetic methods. Research has focused on developing more efficient and environmentally benign processes, including the use of milder reaction conditions and improved catalyst systems. The ongoing development of synthetic methodologies has made a wide range of functionalized fluorinated pyridines, including this compound, more accessible for research and industrial applications.

Current Research Landscape and Future Perspectives in Pyridine Chemistry

The current research landscape in pyridine chemistry is vibrant and continues to expand. There is a strong emphasis on the development of novel synthetic methods for the precise and efficient functionalization of the pyridine ring. nih.gov This includes the exploration of new catalytic systems and reaction pathways to introduce a wide array of functional groups with high regioselectivity.

A significant trend is the application of functionalized pyridines in the design and synthesis of new bioactive molecules for the pharmaceutical and agrochemical industries. nbinno.comnih.gov The pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, and researchers are continually exploring new derivatives with improved therapeutic properties. nih.gov

Future perspectives in pyridine chemistry are likely to be driven by the increasing demand for sustainable and green chemical processes. This will involve the development of more atom-economical reactions, the use of renewable starting materials, and the reduction of waste generation. Additionally, the unique electronic and photophysical properties of certain pyridine derivatives are being explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic devices. mdpi.com The continued exploration of the chemical space around the pyridine nucleus is expected to lead to the discovery of new compounds with novel applications in medicine, agriculture, and technology.

Detailed Research Findings

A notable area of detailed research for this compound is its application in Suzuki-Miyaura cross-coupling reactions. These palladium-catalyzed reactions are a cornerstone of modern organic synthesis for the formation of C-C bonds. Research has demonstrated that this compound can be selectively coupled with arylboronic acids to produce 3,5-diaryl-2,4,6-trifluoropyridines and 5-aryl-3-chloro-2,4,6-trifluoropyridines. The ability to control the degree of arylation by tuning the reaction conditions is a significant finding, allowing for the synthesis of a diverse range of substituted pyridines.

The synthesis of this compound itself has been the subject of extensive research to optimize yield and purity. The reaction of pentachloropyridine with potassium fluoride in a polar aprotic solvent like N-methylpyrrolidone is a well-established method. google.com Research has shown that conducting the reaction under essentially anhydrous conditions at temperatures below 170°C leads to high yields and minimizes the formation of tarry byproducts. google.com

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Colorless to light yellow liquid/crystal |

| Boiling Point | 159-160 °C |

| Melting Point | 24-26 °C |

| Density | 1.622 g/mL at 25 °C |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,5-dichloro-2,4,6-trifluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl2F3N/c6-1-3(8)2(7)5(10)11-4(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSORSNCSXBXOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl2F3N | |

| Record name | 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10295 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042357 | |

| Record name | Pyridine, 3,5-dichloro-2,4,6-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,5-dichloro-2,4,6-trifluoropyridine appears as a colorless liquid. Insoluble in water and denser than water. Hence sinks in water. Contact may irritate skin, eyes, and mucous membranes. Very toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Liquid, Colorless liquid; [CAMEO] | |

| Record name | 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10295 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyridine, 3,5-dichloro-2,4,6-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dichloro-2,4,6-trifluoropyidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1737-93-5 | |

| Record name | 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10295 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-Dichloro-2,4,6-trifluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1737-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-2,4-6-trifluoropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001737935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-dichloro-2,4,6-trifluoropyridine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Pyridine, 3,5-dichloro-2,4,6-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 3,5-dichloro-2,4,6-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-2,4,6-trifluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DICHLORO-2,4-6-TRIFLUOROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/939242TZ0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3,5 Dichloro 2,4,6 Trifluoropyridine and Its Precursors

Halogen Exchange Reactions for Fluorination

The conversion of pentachloropyridine (B147404) to 3,5-Dichloro-2,4,6-trifluoropyridine is a classic example of nucleophilic aromatic substitution, where fluoride (B91410) ions displace chloride ions on the pyridine (B92270) ring. This reaction is a cornerstone of industrial organofluorine chemistry.

Reaction of Pentachloropyridine with Alkali Metal Fluorides

The most common method for the fluorination of pentachloropyridine involves heating it with an alkali metal fluoride, most notably potassium fluoride (KF). The reaction proceeds in a stepwise manner, with the degree of fluorination being controllable through the reaction conditions.

The stoichiometry of potassium fluoride to pentachloropyridine is a critical parameter that influences the product distribution and yield. The reaction consumes three moles of potassium fluoride for every mole of pentachloropyridine to produce this compound. nih.gov While the reaction can proceed with varying ratios, optimization is key to maximizing the yield of the desired product and minimizing the formation of under- or over-fluorinated byproducts.

Research has shown that a molar ratio of potassium fluoride to pentachloropyridine between 2.6:1 and 6:1 is commonly employed. google.com For enhanced efficiency, a more specific range of 2.85:1 to 3.15:1 has been identified as particularly advantageous. google.com Utilizing approximately three moles of potassium fluoride per mole of pentachloropyridine has been highlighted as an important feature for achieving good yields of this compound. google.com

Table 1: Molar Ratios of Potassium Fluoride to Pentachloropyridine for the Synthesis of this compound

| Molar Ratio (KF:Pentachloropyridine) | Efficacy | Reference |

| 2.6:1 to 6:1 | Common operational range | google.com |

| 2.85:1 to 3.15:1 | Particularly advantageous for high yield | google.com |

| Approx. 3:1 | Important for good yields | google.com |

The choice of solvent plays a pivotal role in the halogen exchange fluorination of pentachloropyridine. Aprotic dipolar solvents are particularly effective as they can solvate the potassium cation, thereby increasing the nucleophilicity of the fluoride anion, while not interfering with the reaction through proton donation.

N-Methylpyrrolidone (NMP) is a widely used aprotic dipolar solvent for the synthesis of this compound. When pentachloropyridine is treated with potassium fluoride in NMP, the desired product can be obtained in high yield with minimal tar formation. chemicalbook.com The reaction is typically conducted at temperatures ranging from 100°C to 170°C under anhydrous conditions. google.com

An important advantage of using NMP is that it allows the reaction to proceed at a rapid rate without the need for a significant excess of potassium fluoride. chemicalbook.com Furthermore, this solvent system effectively minimizes the production of the over-fluorinated byproduct, 2,3,4,6-tetrafluoro-5-chloropyridine. chemicalbook.com The reaction mixture is generally agitated vigorously to ensure efficient contact between the reactants. google.com

Table 2: Reaction Conditions for the Synthesis of this compound in NMP

| Parameter | Value | Reference |

| Solvent | N-Methylpyrrolidone (NMP) | google.comchemicalbook.com |

| Temperature | 100°C - 170°C | google.com |

| Key Advantages | High yield, rapid rate, minimal tar formation, minimal over-fluorination | chemicalbook.com |

Dimethylsulfoxide (DMSO) is another effective aprotic dipolar solvent for the production of this compound. The use of DMSO can lead to very high yields and an improved reaction rate. google.com The reaction is carried out by contacting pentachloropyridine with potassium fluoride at temperatures of about 60°C to 125°C. google.com The addition of a phase transfer catalyst is an optional modification that can be employed in this system. google.com

There is no specific information available in the searched sources regarding the use of mixtures of aprotic amides and aromatic hydrocarbons as a solvent system for the synthesis of this compound.

Temperature Control and Reaction Kinetics in Fluorination Processes

The fluorination of pentachloropyridine to produce this compound is a process where precise temperature control is paramount to ensure both high yield and purity. Research has demonstrated that conducting the reaction at temperatures between 100°C and 170°C in N-methylpyrrolidone (NMP) as a solvent leads to a rapid reaction rate with minimal tar formation. rsc.orgnumberanalytics.com This temperature range is notably lower than previously reported methods, which often operated at 200°C or higher. rsc.org

| Temperature Range | Reaction Rate | Byproduct Formation | Reference |

|---|---|---|---|

| 100°C - 170°C | Rapid | Minimal tar formation; no detectable over-fluorination byproducts | rsc.orgnumberanalytics.com |

| ≥ 200°C | Not specified, but associated with higher byproduct formation | Increased tar formation | rsc.org |

Anhydrous Conditions and Initiator Effects in Fluorination

The successful synthesis of this compound via halogen exchange is highly dependent on maintaining anhydrous conditions. The reaction is conducted in the substantial absence of water, with some procedures specifying a water content of less than 1000 ppm in the solvent. rsc.orgwikipedia.org The presence of water can lead to undesirable side reactions and the formation of impurities, thereby reducing the yield and purity of the final product.

Furthermore, this process is carried out without the need for initiators. rsc.orgnumberanalytics.com In some older methods, initiators such as ethylene (B1197577) glycol or small amounts of water were added to facilitate the reaction at lower temperatures. rsc.org However, it has been found that by carefully controlling the temperature and ensuring anhydrous conditions, high yields of this compound can be achieved without the use of such additives. rsc.org This simplifies the reaction setup and purification process.

Continuous Process Development for this compound Production

To improve the efficiency and scalability of this compound production, continuous process methodologies have been developed. rsc.orgnumberanalytics.com In a typical continuous setup, pentachloropyridine is continuously fed into a reactor containing a slurry of potassium fluoride in N-methylpyrrolidone maintained at the optimal reaction temperature. rsc.orgnumberanalytics.com

Simultaneously, the product, this compound, is continuously removed from the reaction mixture by distillation as it is formed. rsc.orgnumberanalytics.com This approach offers several advantages over batch processing, including improved control over reaction parameters, consistent product quality, and enhanced safety by minimizing the accumulation of reactants and products. The continuous removal of the product also helps to drive the reaction to completion.

Byproduct Analysis and Yield Optimization in Halogen Exchange

A key advantage of the optimized halogen exchange process for producing this compound is the high selectivity and minimal formation of byproducts. rsc.orgnumberanalytics.com Under the recommended conditions of 100°C to 170°C in anhydrous N-methylpyrrolidone, no detectable amounts of the over-fluorinated byproduct, 2,3,4,6-tetrafluoro-5-chloropyridine, are produced. rsc.orgnumberanalytics.com

Yield optimization is achieved through careful control of the molar ratio of reactants. While the stoichiometric ratio of potassium fluoride to pentachloropyridine is 3:1, it has been found that mole ratios of 2.85:1 to 3.15:1 are particularly advantageous for maximizing the yield of the desired product. numberanalytics.com In some instances, yields as high as 96.5% of theory have been reported. numberanalytics.com The primary byproducts are typically under-fluorinated species such as trichlorodifluoropyridines, which can often be recovered and recycled. numberanalytics.com

| Parameter | Details | Reference |

|---|---|---|

| Reported Yield | Up to 96.5% of theory | numberanalytics.com |

| Over-fluorinated Byproducts | No detectable 2,3,4,6-tetrafluoro-5-chloropyridine | rsc.orgnumberanalytics.com |

| Under-fluorinated Byproducts | Trichlorodifluoropyridines (recoverable) | numberanalytics.com |

| Optimal Molar Ratio (KF:Pentachloropyridine) | 2.85:1 to 3.15:1 | numberanalytics.com |

Vapor-Phase Chlorination/Fluorination Techniques

Vapor-phase fluorination represents an alternative approach to the synthesis of fluorinated aromatic compounds. While specific details on the vapor-phase production of this compound are not extensively documented, the general principles of this technology can be applied. In one method, the vapor of an organic compound is passed over a solid fluorinating agent, such as lead tetrafluoride, packed in a reactor at elevated temperatures. The fluorinated products are then collected by condensing the effluent gases.

Another high-temperature, vapor-phase technique involves the defluorination of perfluorinated precursors. For instance, perfluoropyridine can be synthesized by passing perfluoropiperidine over a metal catalyst, such as iron or nickel, at high temperatures. These methods, while potentially offering advantages in terms of continuous processing and avoiding the use of solvents, often require specialized equipment to handle the corrosive reagents and high temperatures involved.

Alternative Synthetic Pathways to Fluorinated Pyridines

Electrochemical Fluorination Approaches

Electrochemical fluorination (ECF) offers a distinct methodology for the synthesis of fluorinated organic compounds, including pyridine derivatives. The Simons process is a well-known ECF method that involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride. This technique typically leads to perfluorination, where all hydrogen atoms are replaced by fluorine.

More selective electrochemical fluorination can be achieved by using different electrolytes and solvents. For example, the anodic fluorination of pyridine in an acetonitrile (B52724) solution containing Et3N·3HF as both the supporting electrolyte and fluorine source has been shown to produce monofluorinated pyridines such as 2-fluoropyridine (B1216828) and 4-fluoropyridine. This method operates under milder conditions than the Simons process. The choice of anode material, typically platinum, and the applied potential are critical parameters that influence the product distribution and yield. While not specifically reported for the synthesis of this compound, electrochemical fluorination represents a viable alternative pathway for the introduction of fluorine atoms onto a pyridine ring.

Cyclocondensation Reactions Utilizing Trifluoromethyl-Containing Building Blocks

While halogen exchange is the dominant route to this compound, the construction of the pyridine ring itself through cyclocondensation reactions is a powerful strategy for accessing a wide array of substituted pyridines, including those containing trifluoromethyl groups. nih.gov This approach involves the formation of the pyridine ring from acyclic precursors, with at least one of the building blocks containing a trifluoromethyl moiety. These reactions are valued for their ability to introduce diverse substituents onto the pyridine core. researchgate.net

A variety of trifluoromethyl-containing building blocks are employed in these syntheses. nih.govjst.go.jp Common examples include ethyl 4,4,4-trifluoro-3-oxobutanoate, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, and other β-CF₃-acrylonitriles. rsc.orgnih.gov These precursors can undergo condensation reactions with other components to form the heterocyclic ring.

For instance, the synthesis of 2-aminopyridines bearing a trifluoromethyl group can be achieved through the copper-catalyzed cyclization of oxime esters with β-CF₃-acrylonitrile in a redox-neutral process. rsc.org Another established method is the Bohlmann–Rahtz heteroannulation reaction, which utilizes trifluoromethyl-α,β-ynones and β-enamino esters or ketones to produce highly substituted trifluoromethylpyridine derivatives.

The following table details a representative example of a cyclocondensation reaction for the synthesis of a trifluoromethyl-containing pyridine derivative. It is important to note that this specific example does not yield this compound but illustrates the general principles of the cyclocondensation methodology.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature (°C) | Product | Yield (%) |

| β-CF₃-acrylonitrile | Oxime Ester | CuCl / DMSO | 80 | Trifluoromethylated 2-aminopyridine | 47 |

This table presents a generalized example of a cyclocondensation reaction for the synthesis of a trifluoromethyl-pyridine derivative to illustrate the methodology, as specific data for the synthesis of this compound via this route is not prominently available in the reviewed literature.

While direct synthesis of this compound via a cyclocondensation reaction utilizing trifluoromethyl-containing building blocks is not the conventional method, the principles of this synthetic strategy are fundamental in organofluorine chemistry for the creation of a diverse range of fluorinated pyridine compounds. nih.govjst.go.jp

Advanced Reaction Chemistry of 3,5 Dichloro 2,4,6 Trifluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reactions of 3,5-dichloro-2,4,6-trifluoropyridine proceed via the well-established addition-elimination mechanism. This process involves the initial attack of a nucleophile on one of the carbon atoms bearing a halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. quizlet.com Aromaticity is subsequently restored through the expulsion of a halide leaving group. The chemo- and regioselectivity of these reactions are dictated by a combination of factors, including the nature of the halogen atoms, the positions they occupy on the pyridine (B92270) ring, and the type of nucleophile employed.

The presence of both chlorine and fluorine atoms on the pyridine ring introduces complexity and opportunities for selective functionalization. The outcome of a nucleophilic attack is highly dependent on which halogen is preferentially displaced.

In the context of SNAr reactions, fluorine is often a better leaving group than other halogens, a trend that contrasts with SN1 and SN2 reactions. stackexchange.com The rate-determining step in SNAr is typically the initial attack of the nucleophile to form the Meisenheimer intermediate. stackexchange.com Fluorine's superior ability to stabilize this intermediate through its strong inductive electron-withdrawing effect generally outweighs its poor leaving group ability (as the F⁻ anion) in the subsequent fast elimination step. stackexchange.com For this compound, the fluorine atoms at the C-2, C-4, and C-6 positions are activated by the ring nitrogen and are expected to be the primary sites for nucleophilic attack over the chlorine atoms at the C-3 and C-5 positions. The C-4 fluorine is particularly activated due to its para-relationship to the ring nitrogen, which allows for effective delocalization of the negative charge in the Meisenheimer intermediate.

The nature of the attacking nucleophile plays a critical role in determining the regioselectivity of the substitution. Reaction conditions, such as temperature and solvent, also exert a significant influence.

Sodium Methoxide (B1231860): As a "hard" nucleophile, sodium methoxide typically attacks the most electron-deficient carbon. In polyfluorinated pyridines, this is generally the C-4 position. rsc.org The reaction is expected to yield 3,5-dichloro-4-methoxy-2,6-difluoropyridine as the major initial product.

Phenoxide: Phenoxide is a softer nucleophile than methoxide. While it is also expected to preferentially attack the C-4 position, its reactivity can be modulated by reaction conditions. Under harsher conditions, substitution at the C-2 and C-6 positions may also occur. rsc.org

Sodium Cyanide: The cyanide ion is a potent nucleophile that can be used to introduce cyano groups onto the pyridine ring. The displacement of fluoride (B91410) at the activated C-4 position is the anticipated primary pathway.

The general selectivity hierarchy in related polyhalogenated pyridines suggests that soft nucleophiles tend to react at the C-4 position, while hard nucleophiles can react at the C-2 and C-6 positions, although C-4 substitution often remains dominant under mild conditions. rsc.org

While classical SNAr reactions with nucleophiles like alkoxides or amines are important, modern cross-coupling reactions have significantly expanded the synthetic utility of this compound. The Suzuki-Miyaura reaction, in particular, has been effectively employed to form carbon-carbon bonds, demonstrating chemoselective displacement of the chlorine atoms over the fluorine atoms. This selectivity is governed by the mechanism of the palladium-catalyzed cycle rather than the principles of traditional SNAr.

The double Suzuki-Miyaura cross-coupling reaction of this compound with an excess of various arylboronic acids leads to the formation of 3,5-diaryl-2,4,6-trifluoropyridines in high yields. nih.gov This reaction proceeds by displacing both chlorine atoms at the C-3 and C-5 positions, leaving the fluorine atoms intact.

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 3,5-Diphenyl-2,4,6-trifluoropyridine | 89 |

| 4-Methylphenylboronic acid | 3,5-Bis(4-methylphenyl)-2,4,6-trifluoropyridine | 94 |

| 4-Methoxyphenylboronic acid | 3,5-Bis(4-methoxyphenyl)-2,4,6-trifluoropyridine | 95 |

| 4-Fluorophenylboronic acid | 3,5-Bis(4-fluorophenyl)-2,4,6-trifluoropyridine | 88 |

By carefully controlling the stoichiometry of the reactants, it is possible to achieve a mono-arylation, leading to the synthesis of 5-aryl-3-chloro-2,4,6-trifluoropyridines. When this compound is treated with approximately one equivalent of an arylboronic acid, one chlorine atom is selectively replaced. nih.gov

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 5-Phenyl-3-chloro-2,4,6-trifluoropyridine | 85 |

| 4-Methylphenylboronic acid | 5-(4-Methylphenyl)-3-chloro-2,4,6-trifluoropyridine | 82 |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-3-chloro-2,4,6-trifluoropyridine | 86 |

| 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-3-chloro-2,4,6-trifluoropyridine | 79 |

Synthesis of Substituted Fluoropyridine Derivatives

Synthesis of 4-Cyano-3,5-dichloro-2,6-difluoropyridine (B170088)

The synthesis of 4-cyano-3,5-dichloro-2,6-difluoropyridine is achieved through a nucleophilic aromatic substitution reaction where the fluoride at the 4-position of this compound is displaced by a cyanide group. prepchem.com

In a typical procedure, this compound is treated with sodium cyanide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is initiated at a low temperature (0 °C) and gradually allowed to warm to room temperature to ensure controlled substitution. prepchem.com The fluorine atom at the C-4 position is the most activated site for nucleophilic attack due to the electron-withdrawing effects of the nitrogen atom and the adjacent halogen atoms. Following the reaction, the product is isolated from the reaction mixture via distillation and extraction. prepchem.com

Reaction Conditions for the Synthesis of 4-Cyano-3,5-dichloro-2,6-difluoropyridine

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Product |

|---|---|---|---|---|---|

| This compound | Sodium Cyanide | Dimethylformamide (DMF) | 0 °C to Room Temperature | 4 hours | 4-Cyano-3,5-dichloro-2,6-difluoropyridine |

Synthesis of Azido Pyridine Derivatives

The reaction of this compound with sodium azide (B81097) provides a direct route to the corresponding 4-azido pyridine derivative. This transformation is another example of a highly regioselective SNAr reaction.

The synthesis of 4-azido-3,5-dichloro-2,6-difluoropyridine (B100479) is accomplished by treating this compound with sodium azide. scispace.comrsc.org The reaction is typically carried out in acetonitrile (B52724), where the azide ion selectively displaces the fluoride at the para-position (C-4) of the pyridine ring. scispace.comrsc.org This selectivity is consistent with the established principles of nucleophilic substitution on polyhalogenated pyridine rings, where the C-4 position is electronically favored for nucleophilic attack. scispace.comrsc.org

Synthesis of 4-Azido-3,5-dichloro-2,6-difluoropyridine

| Reactant 1 | Reactant 2 | Solvent | Product |

|---|---|---|---|

| This compound | Sodium Azide | Acetonitrile | 4-Azido-3,5-dichloro-2,6-difluoropyridine |

Catalytic Enhancements in SNAr Reactions

Role of Phase Transfer Catalysts

Phase transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts, are employed to enhance the rate of SNAr reactions by facilitating the transfer of anionic nucleophiles from an aqueous or solid phase into the organic phase where the substrate is dissolved. acsgcipr.orgbeilstein-journals.org In the context of reactions involving this compound, PTCs can play a crucial role in improving reaction efficiency, particularly when using inorganic nucleophiles.

For instance, in a catalytic retro-Halex reaction (the substitution of fluoride with chloride), a quaternary ammonium salt, N-benzyl-N,N-dibutylbutan-1-aminium chloride, serves as a phase transfer catalyst. rsc.org The catalyst transports the chloride ion into the organic medium, increasing its effective concentration and nucleophilicity, thereby promoting the SNAr reaction at the C-4 position of the pyridine ring. rsc.orgnih.gov

SNAr Catalysis via Aromatic Donor-Acceptor Interactions

Recent research has demonstrated that SNAr reactions can be significantly accelerated through catalysis that leverages aromatic donor-acceptor (DA) interactions. nih.govrsc.org This catalytic strategy has been applied to the chlorination of polyfluoroarenes, including this compound. rsc.org

The proposed mechanism involves the formation of a complex between the electron-deficient polyfluoroarene (the acceptor) and the aromatic ring of a specially designed catalyst, such as N-benzyl-N,N-dibutylbutan-1-aminium chloride (the donor). nih.gov This favorable donor-acceptor interaction pre-organizes the substrate and the catalyst, bringing the chloride nucleophile into close proximity with the reaction center. nih.gov This pre-organization, combined with the stabilization of the negatively charged Meisenheimer intermediate by the catalyst's ammonium cation, lowers the activation energy of the reaction and enhances the rate of substitution. nih.govrsc.org This catalytic system, which also utilizes stoichiometric chlorotrimethylsilane (B32843) (TMSCl) to make the reaction exergonic, allows for the efficient and selective replacement of the C-4 fluorine atom with chlorine. rsc.orgnih.gov

Catalytic SNAr Chlorination of this compound

| Substrate | Catalyst | Chloride Source | Solvent | Yield |

|---|---|---|---|---|

| This compound | N-benzyl-N,N-dibutylbutan-1-aminium chloride | TMSCl | THF | 63% |

Data sourced from The Royal Society of Chemistry. rsc.org

Cross-Coupling Reactions

Suzuki-Miyaura Coupling Reactions with Arylboronic Acids

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the case of this compound, the less reactive C-Cl bonds at the 3 and 5 positions can be selectively targeted for this reaction, typically after the more reactive C-F bond at the 4-position has been functionalized.

While direct Suzuki-Miyaura coupling on this compound is not extensively detailed, studies on related polychloropyridines provide significant insight. For example, the Suzuki coupling of 2,3,5-trichloropyridine (B95902) with various arylboronic acids shows a high degree of regioselectivity, with the reaction preferentially occurring at the C-2 position, which is most activated by the ring nitrogen. nih.govresearchgate.net This highlights the general principle that oxidative addition of palladium is favored at the most electron-deficient C-Cl bond.

For this compound, it is expected that Suzuki-Miyaura coupling would proceed at the C-3 and C-5 positions. The reaction conditions typically involve a palladium catalyst (e.g., palladium acetate (B1210297) or a pre-formed complex), a phosphine (B1218219) ligand, a base (like potassium carbonate or sodium carbonate), and a suitable solvent system. nih.govnih.gov By carefully controlling the stoichiometry of the arylboronic acid and the reaction conditions, it is possible to achieve either mono- or di-arylation at the C-3 and C-5 positions. nih.gov This selective C-C bond formation provides a pathway to complex, highly substituted pyridine derivatives.

Other Metal-Catalyzed Cross-Coupling Methodologies

Beyond the more commonly documented Suzuki-Miyaura reactions for this compound, the application of other significant metal-catalyzed cross-coupling methodologies to this specific substrate is not extensively reported. researchgate.net In principle, the two C-Cl bonds on the pyridine ring could serve as reactive sites for various palladium- or nickel-catalyzed transformations. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Potential, though not specifically documented, cross-coupling reactions could include:

Stille Coupling: This reaction would involve the coupling of the dichlorotrifluoropyridine with an organotin reagent. The versatility of the Stille reaction is well-established for creating C-C bonds with high functional group tolerance. nih.govchemicalbook.com

Heck Reaction: A Heck reaction would couple the pyridine substrate with an alkene to form a substituted alkene, a transformation widely used for vinylation of aryl halides. mdpi.com

Sonogashira Coupling: This methodology would enable the formation of a carbon-carbon bond between the pyridine core and a terminal alkyne, yielding an alkynylpyridine derivative. tcichemicals.comgoogle.com

Negishi Coupling: Involving an organozinc reagent, the Negishi coupling is a powerful tool for C-C bond formation, noted for its high reactivity and scope. wipo.intnoaa.gov

Kumada Coupling: This reaction would utilize a Grignard reagent (organomagnesium) to couple with the chloro-positions on the pyridine ring. researchgate.netnist.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would form a carbon-nitrogen bond by coupling the pyridine with a primary or secondary amine, providing a route to substituted aminopyridines. researchgate.netwikipedia.org

A comprehensive search of scientific literature did not yield specific examples or detailed reaction conditions for these cross-coupling methodologies with this compound as the substrate.

Reductive Transformations

Hydro-dechlorination via Lithium Aluminium Hydride

Lithium aluminium hydride (LiAlH₄) is a potent reducing agent capable of cleaving carbon-halogen bonds, particularly in aryl halides. rsc.org The reaction typically proceeds via nucleophilic attack by the hydride ion. For polychlorinated aromatic systems, the reaction can sometimes be selective, with reduction occurring at specific positions depending on the electronic environment. A general reactivity profile for this compound indicates that it may react with strong reducing agents like hydrides to generate flammable hydrogen gas. researchgate.net However, specific research detailing a controlled hydro-dechlorination of this compound to a defined product using lithium aluminium hydride, including yields and regioselectivity, could not be located. For comparison, the reduction of the related compound pentachloropyridine (B147404) with lithium aluminium hydride has been studied and is known to yield 2,3,6-trichloropyridine (B1294687) as the main product.

Formation of Tri-iso-propoxy Pyridine Derivatives

The substitution of fluorine atoms on a highly fluorinated pyridine ring with alkoxides is a common synthetic route. The fluorine atoms are typically more susceptible to nucleophilic aromatic substitution than the chlorine atoms. Therefore, it is conceivable that reacting this compound with three equivalents of sodium or potassium isopropoxide would lead to the displacement of the three fluorine atoms to form a tri-iso-propoxy pyridine derivative. However, no specific literature or experimental data confirming the synthesis, reaction conditions, or yield for the formation of 3,5-dichloro-2,4,6-triisopropoxypyridine was found.

Cyclization and Macrocycle Synthesis

The use of polyhalogenated aromatic compounds as building blocks for macrocycles is a key strategy in supramolecular chemistry. The multiple reactive sites allow for the connection of linker units to form large ring structures.

Reactions with Difunctional Oxygen Nucleophiles for Macrocycle Formation

This compound possesses multiple sites (three F atoms and two Cl atoms) susceptible to nucleophilic substitution. In reactions with difunctional oxygen nucleophiles, such as diols (e.g., ethylene (B1197577) glycol, catechol, resorcinol) or polyethylene (B3416737) glycols, the pyridine unit can act as a rigid corner element in a macrocyclic structure. The reaction would likely proceed via nucleophilic aromatic substitution, where the oxygen atoms of the nucleophile displace the halogen atoms (preferentially the more reactive fluorine atoms) on two or more pyridine units, or on a single unit if the linker is long enough, to form a macrocycle. Despite the synthetic potential, specific examples of macrocycle formation using this compound and difunctional oxygen nucleophiles are not described in the searched scientific literature.

Exploration of Other Reaction Pathways

Dehydrohalogenation Mechanisms

Dehydrohalogenation is an elimination reaction that involves the removal of a hydrogen halide from a substrate. In the context of this compound, this would necessitate the formal removal of either hydrogen chloride (HCl) or hydrogen fluoride (HF). However, the pyridine ring of this compound is fully substituted with halogen atoms and lacks any hydrogen atoms. Therefore, a classical dehydrohalogenation reaction, which typically involves the abstraction of a proton by a base from a carbon atom adjacent to a halogen-bearing carbon, is not feasible for the parent molecule itself.

For a dehydrohalogenation reaction to occur with a derivative of this compound, the pyridine ring must first undergo a reaction that introduces a hydrogen atom. For instance, if one of the halogen atoms were to be substituted by a group containing a C-H bond, subsequent dehydrohalogenation could be envisioned.

Reactions with Strong Reducing Agents and Gas Evolution

The reaction of this compound with strong reducing agents, particularly metal hydrides, is a notable pathway characterized by the evolution of flammable gas. This reactivity is a consequence of the electron-deficient nature of the pyridine ring, which is highly susceptible to nucleophilic attack by hydride ions (H⁻).

Strong reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium hydride (NaH) are potent sources of hydride ions. The reaction of these reagents with halogenated organic compounds can lead to the replacement of a halogen atom with a hydrogen atom, a process known as hydrodehalogenation.

In the case of this compound, the reaction with a strong hydride source is expected to proceed via nucleophilic aromatic substitution, where a hydride ion attacks one of the electrophilic carbon atoms of the pyridine ring, displacing a halide ion. The positions most susceptible to nucleophilic attack in polyhalogenated pyridines are typically the 2-, 4-, and 6-positions, which are ortho and para to the ring nitrogen.

A key feature of using metal hydrides in these reactions is the potential for gas evolution. While the primary reaction is the reduction of the C-X bond, a common side reaction, especially with protic impurities or under certain conditions, is the reaction of the hydride with sources of protons to generate hydrogen gas (H₂). For instance, sodium hydride reacts vigorously with water to produce sodium hydroxide (B78521) and hydrogen gas.

Furthermore, it has been noted that flammable gaseous hydrogen may be generated when this compound is combined with strong reducing agents, such as hydrides. This suggests that the reaction environment itself, or intermediates formed during the reduction, may facilitate the formation of hydrogen gas. While detailed mechanistic studies for this specific compound are not extensively documented in publicly available literature, the general principle involves the formal reduction of protons by the active hydride species.

Below is a table summarizing the expected reactivity of this compound with strong reducing agents.

| Reducing Agent | Expected Primary Reaction | Potential Gas Evolution | Notes |

| Lithium Aluminium Hydride (LiAlH₄) | Hydrodehalogenation (replacement of Cl or F with H) | Hydrogen (H₂) | Highly reactive, non-selective reduction of C-X bonds is likely. Reaction with trace water or other protic species will evolve hydrogen. |

| Sodium Hydride (NaH) | Hydrodehalogenation | Hydrogen (H₂) | Can act as both a strong base and a source of hydride. Reaction with any protic species will lead to vigorous hydrogen gas evolution. |

It is crucial to note that reactions involving strong reducing agents like LiAlH₄ and NaH with polyhalogenated compounds are highly exothermic and can be hazardous if not conducted under carefully controlled conditions. The evolution of flammable hydrogen gas necessitates an inert atmosphere and appropriate safety precautions.

Spectroscopic and Computational Investigations of 3,5 Dichloro 2,4,6 Trifluoropyridine

Advanced Spectroscopic Characterization Techniques

A suite of spectroscopic methods is employed to thoroughly characterize 3,5-Dichloro-2,4,6-trifluoropyridine, each providing unique information about its molecular structure and the atoms within it.

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for investigating the local electronic environment of quadrupolar nuclei, such as chlorine (³⁵Cl and ³⁷Cl). In this compound, the two chlorine atoms at the 3 and 5 positions give rise to NQR signals whose frequencies are indicative of the electric field gradient at the nucleus.

Studies on related compounds, such as 3,5-dichloro-2,6-difluoro-4-X-pyridine derivatives, have demonstrated the utility of ³⁵Cl NQR in conjunction with semi-empirical molecular orbital calculations (INDO-SCF-MO) to predict nuclear quadrupole coupling constants and asymmetry parameters. rsc.org These parameters are directly related to the C-Cl bond's electronic character. For this compound, the NQR frequencies of the chlorine nuclei are influenced by the electronegative fluorine atoms and the nitrogen atom in the pyridine (B92270) ring. The expected NQR frequencies can be theoretically calculated and compared with experimental data to provide insights into the charge distribution within the molecule.

Table 1: Representative ³⁵Cl NQR Data for Dichlorinated Pyridine Derivatives

| Compound | Position of Cl | NQR Frequency (MHz) at 77 K |

| 3,5-dichloro-2,6-difluoropyridine | 3, 5 | 37.285 |

| 3,5-dichloropyridine | 3, 5 | 35.850, 35.950 |

| 2,3-dichloroanisole | 2 | 36.942 |

| 3 | 35.842 | |

| 3,5-dichloroanisole | 3, 5 | 35.260, 35.780 |

Note: Data for related compounds is presented to illustrate typical frequency ranges. Specific data for this compound was not available in the searched results.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for monitoring chemical reactions involving fluorinated compounds due to its high sensitivity and the large chemical shift range of the ¹⁹F nucleus. nih.gov In the synthesis of this compound, which can be prepared from pentachloropyridine (B147404) via a halogen-exchange reaction, ¹⁹F NMR can be used to track the progress of the fluorination process. chemicalbook.comgoogle.comgoogle.com

The three fluorine atoms in this compound are in different chemical environments (positions 2, 4, and 6), which should result in distinct signals in the ¹⁹F NMR spectrum. The chemical shifts and coupling constants (J-coupling) between the fluorine atoms provide valuable structural information. Real-time reaction monitoring using benchtop ¹⁹F NMR allows for the quantitative analysis of starting materials, intermediates, and the final product, enabling optimization of reaction conditions such as temperature and reaction time. nih.govresearchgate.netchemrxiv.orgresearchgate.net

Table 2: Illustrative ¹⁹F NMR Chemical Shifts for Fluorinated Pyridines

| Compound | Position of F | Chemical Shift (ppm) |

| Pentafluoropyridine | 2, 6 | -90.4 |

| 4 | -138.8 | |

| 3, 5 | -162.3 | |

| 2,3,5,6-Tetrafluoropyridine | 2, 6 | -92.1 |

| 3, 5 | -142.9 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In this compound, there are five carbon atoms in the pyridine ring, each in a unique electronic environment due to the different halogen substituents. This results in five distinct signals in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached halogens. Carbons bonded to fluorine will typically resonate at a lower field (higher ppm) and will exhibit C-F coupling. Similarly, carbons bonded to chlorine will also show a downfield shift. The specific chemical shifts and coupling constants are characteristic of the substitution pattern on the pyridine ring. hw.ac.ukthieme-connect.de Computational methods, such as the GIAO (Gauge-Including Atomic Orbital) method, can be used to predict ¹³C NMR chemical shifts, which can then be compared with experimental data to confirm the structure. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for Halogenated Pyridines

| Compound | Carbon Position | Predicted Chemical Shift (ppm) |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | C2 | 147.5 |

| C3 | 134.5 | |

| C4 | 138.0 | |

| C5 | 125.0 (q) | |

| C6 | 145.0 | |

| CF₃ | 121.5 (q) |

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, the electron ionization mass spectrum (EI-MS) would show a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 201.96 g/mol . nist.gov

A key feature in the mass spectrum of chlorinated compounds is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two main isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%). For a molecule containing two chlorine atoms, like this compound, the molecular ion region will exhibit a characteristic pattern of peaks at M⁺, (M+2)⁺, and (M+4)⁺ with relative intensities of approximately 9:6:1. This isotopic signature provides definitive evidence for the presence of two chlorine atoms in the molecule. Fragmentation patterns observed in the mass spectrum can further help in confirming the structure.

Table 4: Expected Isotopic Pattern for the Molecular Ion of C₅Cl₂F₃N

| Ion | m/z (approx.) | Expected Relative Intensity |

| [C₅³⁵Cl₂F₃N]⁺ | 202 | 100% (Reference) |

| [C₅³⁵Cl³⁷ClF₃N]⁺ | 204 | ~65% |

| [C₅³⁷Cl₂F₃N]⁺ | 206 | ~10% |

Infrared (IR) spectroscopy is used to identify the functional groups and vibrational modes of a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the pyridine ring and the carbon-halogen bonds.

The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹. The C-Cl stretching vibrations are found at lower frequencies, generally in the 600-800 cm⁻¹ range. The pyridine ring vibrations, including C=C and C=N stretching, will be observed in the fingerprint region (approximately 1400-1600 cm⁻¹). In-situ IR spectroscopy can be a valuable tool for monitoring reactions, as demonstrated in studies of the deprotonation of related dichloropyridines. researchgate.net

Table 5: General IR Absorption Regions for Relevant Bonds

| Bond | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C-F | Stretch | 1000 - 1400 |

| C-Cl | Stretch | 600 - 800 |

| C=C / C=N (Aromatic Ring) | Stretch | 1400 - 1600 |

Computational Chemistry Approaches

Computational chemistry, particularly methods like Density Functional Theory (DFT), plays a significant role in complementing experimental spectroscopic data for this compound. DFT calculations can be used to predict a variety of molecular properties, including:

Optimized molecular geometry: Providing bond lengths and angles.

Vibrational frequencies: These can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.

NMR chemical shifts: As mentioned earlier, methods like GIAO can predict ¹³C and ¹⁹F NMR chemical shifts.

NQR parameters: Theoretical calculations can predict the electric field gradients at the chlorine nuclei, which are related to the NQR frequencies.

Thermodynamic properties: Such as heats of formation and reaction energies.

By comparing the results of these calculations with experimental data, a more complete and accurate picture of the structure and properties of this compound can be obtained.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structural and spectroscopic properties of halogenated pyridine compounds, including this compound. Researchers utilize DFT to perform full structure optimizations and force field calculations, which are essential for interpreting experimental data. For this compound, calculations have been successfully carried out using the standard B3LYP method combined with the 6-31G(*) basis set. researchgate.net This approach allows for the simulation of infrared and Raman spectra, which have shown excellent agreement with experimental solid-phase mid-FTIR and FT-Raman spectra. researchgate.net The successful application of this method provides a reliable foundation for the assignment of fundamental vibrational modes. researchgate.net

While direct studies on this compound are not extensively detailed in the searched literature, computational methods have been applied to closely related compounds. For a series of 3,5-dichloro-2,6-difluoro-4-X-pyridine derivatives, semi-empirical all valence electron INDO-SCF-MO calculations have been used to predict the ³⁵Cl nuclear quadrupole coupling constants (NQCC, e²Qqz/h) and asymmetry parameters (η). These quantum chemical calculations are instrumental in interpreting experimental nuclear quadrupole resonance (NQR) spectra. By predicting these parameters, researchers can assign the observed frequencies to specific chlorine nuclei within the molecule and gain insight into the electronic environment of the atoms.

The nuclear quadrupole coupling constant is directly proportional to the principal component of the electric field gradient (EFG) tensor at the nucleus. Therefore, the modeling of EFGs is a critical aspect of predicting NQR parameters. Quantum chemical calculations, including DFT and semi-empirical methods, are employed to compute the EFG along the z-axis (qz) for the ³⁵Cl nuclei. nih.gov Fragment-corrected planewave DFT calculations, for instance, have been shown to improve the accuracy of EFG tensor predictions for chlorine-containing molecular crystals. nih.gov These theoretical models of the EFG provide the fundamental data needed to derive NQCC values and understand the charge distribution around the chlorine atoms in halogenated pyridines.

DFT calculations are a cornerstone of conformational analysis, allowing for the determination of the most stable geometries of molecules and their derivatives. For derivatives of dichlorofluoropyridines, theoretical calculations of NQR parameters can be compared with experimental data to predict the most probable molecular conformations. This is particularly useful for molecules with flexible side chains, where multiple low-energy conformations may exist. By calculating the expected NQR frequencies for different conformers, the one that best matches the experimental spectrum can be identified. A similar approach has been applied to N-phenylalkyl-3,4-dichloromaleimides, where DFT calculations using the B3LYP functional and 6-31G(d) basis set were used to explore the conformational potential energy surfaces and identify the minimum energy structures.

The prediction of bond dissociation enthalpies (BDEs) is a key application of DFT in assessing the chemical stability and reactivity of molecules. nih.gov While specific BDE data for the C-F bonds in this compound were not found in the available literature, DFT methods are routinely used for this purpose. researchgate.net The process involves calculating the energies of the parent molecule and the resulting radicals after bond homolysis. The BDE is then determined from the enthalpy difference between the products and the reactant. The accuracy of these predictions is highly dependent on the chosen functional and basis set. researchgate.netune.edu.au For example, studies on haloalkanes have shown that reasonably accurate C-H BDEs can be obtained at the B3LYP/6-311G(d,p) level when the ROB3LYP method is used for the radical species. researchgate.net Similar methodologies can be applied to predict the C-F BDEs in fluorinated pyridines, providing crucial information about their thermal stability and potential reaction pathways.

Computational methods are increasingly used to predict NMR chemical shifts, aiding in structure elucidation and verification. nih.gov DFT-based procedures are particularly effective for predicting ¹⁹F NMR chemical shifts. worktribe.comrsc.org Studies have evaluated various DFT methods and basis sets to find the best combination of accuracy and computational cost. For a range of molecules with fluorine bonds, the ωB97XD/aug-cc-pvdz DFT method and basis set combination has been recommended for its performance, yielding a root mean square error of 3.57 ppm. worktribe.comrsc.org More advanced approaches, such as quantum-mechanical/molecular-mechanical (QM/MM) setups, are used for complex systems like protein-ligand interactions, where they can predict shifts with high accuracy. nih.govresearchgate.net These computational tools allow for the prediction of ¹⁹F and other nuclei shifts for molecules like this compound, which can be compared with experimental data to confirm its structure.

The following table illustrates the performance of a recommended DFT method for predicting ¹⁹F NMR chemical shifts based on a study of various fluorinated compounds.

| DFT Method | Basis Set | Root Mean Square (RMS) Error (ppm) | Application Note |

|---|---|---|---|

| ωB97XD | aug-cc-pvdz | 3.57 | Recommended for best combination of accuracy and computational time for general fluorinated molecules. worktribe.comrsc.org |

Molecular Dynamics Simulations for Reactivity Prediction

Molecular Dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior and reactivity of molecules over time. While specific MD studies focusing on this compound were not identified in the searched results, reactive force field (ReaxFF) MD simulations have been successfully applied to investigate the reaction mechanisms of related nitrogen-containing aromatic compounds like pyridine. researchgate.net

Structure-Activity Relationship Modeling

The exploration of the structure-activity relationship (SAR) for this compound is crucial for understanding how its chemical structure influences its biological activity. While specific, in-depth SAR studies on this particular compound are not extensively documented in publicly available literature, we can infer potential relationships by examining studies on related halogenated pyridine derivatives. These studies provide a foundation for predicting how the arrangement of chlorine and fluorine atoms on the pyridine ring might impact its interaction with biological targets.

The biological activity of pyridine derivatives is known to be influenced by the nature, position, and number of substituents on the pyridine ring. In the case of this compound, the presence of both chlorine and fluorine atoms creates a unique electronic and steric profile that can dictate its biological efficacy. Halogens can affect a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which are critical for its pharmacokinetic and pharmacodynamic properties.

A review of various pyridine derivatives has shown that the inclusion of halogen atoms can have a variable effect on their antiproliferative activity. mdpi.com In some instances, pyridine derivatives with halogen atoms have exhibited lower antiproliferative activity compared to those with other functional groups such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups. mdpi.com This suggests that for certain biological targets, the electronic and steric properties of halogens may not be optimal for potent activity.

Conversely, in the context of agrochemicals, halogen substituents on pyridine rings have been associated with enhanced herbicidal activity. For example, certain pyridine derivatives with halogen-substituted phenyl groups have demonstrated greater inhibitory activity on broadleaf weeds compared to those with alkyl-substituted phenyl groups. nih.gov This highlights that the impact of halogenation is highly dependent on the specific biological application and the target organism.

To illustrate the potential SAR of halogenated pyridines, a hypothetical data table is presented below. This table is based on generalized findings from studies on various pyridine derivatives and is intended to demonstrate how modifications to the substitution pattern might influence biological activity.

Table 1: Illustrative Structure-Activity Relationship of Hypothetical Halogenated Pyridine Analogs

| Compound ID | R1 | R2 | R3 | R4 | R5 | Biological Activity (IC50, µM) |

|---|---|---|---|---|---|---|

| I | Cl | F | Cl | F | F | Hypothetical Value |

| II | Br | F | Cl | F | F | Hypothetical Value |

| III | I | F | Cl | F | F | Hypothetical Value |

| IV | Cl | H | Cl | F | F | Hypothetical Value |

| V | Cl | F | Cl | H | F | Hypothetical Value |

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound or its direct analogs.

Quantitative structure-activity relationship (QSAR) modeling is a computational approach that can further elucidate the SAR of compounds like this compound. QSAR models correlate variations in the chemical structure of a series of compounds with their biological activities. For halogenated pyridines, descriptors such as molar refractivity, which relates to the size and polarizability of the molecule, and hydrophobic substituent constants (π) have been found to be important in predicting biological response. nih.gov

For instance, a QSAR study on a series of pyridine derivatives identified molar refractivity as a key descriptor, explaining a significant portion of the variability in biological activity. nih.gov This suggests that the size and shape of the substituents on the pyridine ring play a critical role in their biological interactions. The application of such modeling to this compound and its analogs could help in the rational design of new derivatives with improved activity.

The development of a robust QSAR model for this class of compounds would involve the synthesis of a library of analogs with systematic variations in the halogen substitution pattern. The biological activities of these analogs would then be determined and correlated with a range of calculated molecular descriptors. Such a model could predict the activity of novel, unsynthesized compounds, thereby guiding further synthetic efforts.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Applications and Advanced Materials Research

Role as a Key Intermediate in Agrochemical Synthesis

3,5-Dichloro-2,4,6-trifluoropyridine serves as a critical starting material or intermediate in the manufacturing of a variety of agricultural chemicals. nbinno.com Its utility spans the creation of products designed to manage unwanted vegetation, control insect pests, and regulate plant development. nbinno.com The compound is frequently employed in the production of pyridine-based derivatives which are integral to modern crop protection. nbinno.com

The compound is a well-established precursor in the synthesis of potent herbicides. google.comgoogle.com A primary example of its application is in the production of Fluroxypyr, a systemic herbicide used for controlling broadleaf weeds. tudublin.iewikipedia.org The synthesis process involves using this compound as a key building block, which undergoes a series of chemical transformations to yield the final herbicidal agent. tudublin.iechemicalbook.com The production of this intermediate from pentachloropyridine (B147404) and potassium fluoride (B91410) has been optimized to achieve high yields, underscoring its importance in the agrochemical supply chain. google.comgoogle.com

Table 1: Synthesis Pathway from Precursor to Herbicide

| Step | Reactant(s) | Product | Purpose |

|---|---|---|---|

| 1 | Pentachloropyridine, Potassium Fluoride | This compound | Creation of the key intermediate. tudublin.iechemicalbook.com |

| 2 | This compound , Ammonation Agent | 4-amino-3,5-dichloro-6-fluoro-2-pyridinate derivative | Introduction of an amino group. tudublin.ie |

Beyond herbicides, this compound is an essential intermediate for producing various insecticides and fungicides. nbinno.com Research has demonstrated its role in creating crop-protection products that target specific pests and diseases. For instance, it is a starting material for the synthesis of chlorfluazuron, an insect growth regulator that interferes with the larval stages of target insects. researchoutreach.org It is also utilized as a building block in the synthesis of fluazinam, a potent fungicide that works by interfering with the respiration process in fungi. researchoutreach.org

Table 2: Agrochemical Products Derived from this compound

| Agrochemical Class | Example Product | Function |

|---|---|---|

| Insecticide | Chlorfluazuron | Insect Growth Regulator (IGR). researchoutreach.org |

The compound also contributes to the development of pyridine-based plant growth regulators. nbinno.com These substances are used in agriculture to modify plant growth in various ways, such as enhancing root formation, controlling flowering, and preventing senescence. nbinno.comphytotechlab.com While this compound is identified as an intermediate in the synthesis of these regulators, specific commercial examples derived directly from this precursor are not extensively detailed in available research. nbinno.com

Utility in Pharmaceutical Intermediate Synthesis

The application of this compound extends into the pharmaceutical sector, where it functions as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). nbinno.comnordmann.global The unique halogen substitution pattern of the pyridine (B92270) ring allows for its incorporation into complex molecular structures designed for therapeutic purposes. nbinno.com

In pharmaceutical synthesis, this compound is used as an intermediate in the creation of anti-inflammatory drugs. nbinno.com These agents are crucial for treating a wide range of conditions associated with inflammation. The compound serves as a foundational structure that can be chemically modified to produce molecules with the ability to inhibit inflammatory pathways in the body. nbinno.com

The compound is also identified as a precursor in the synthesis of antipsychotic medications. nbinno.com These drugs are a cornerstone in the management of various psychiatric disorders. The structural framework provided by this compound is utilized to build more complex molecules that can interact with specific neurological targets to achieve their therapeutic effect. nbinno.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 1737-93-5 |

| Fluroxypyr | 69377-81-7 |

| Pentachloropyridine | 2176-62-7 |

| Potassium Fluoride | 7789-23-3 |

| N-methylpyrrolidone | 872-50-4 |

| Chlorfluazuron | 71422-67-8 |

Precursor for Antiviral Drugs

The inherent reactivity of this compound makes it a crucial starting material in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). nih.govnbinno.com While direct synthesis pathways for specific, commercially available antiviral drugs from this compound are not extensively detailed in publicly available literature, its utility as a versatile intermediate is widely acknowledged in the pharmaceutical industry. nih.govnbinno.com The presence of halogen atoms on the pyridine ring allows for sequential and site-selective substitution reactions, enabling the construction of intricate molecular architectures required for therapeutic efficacy.

The typical synthetic approach involves the nucleophilic substitution of the fluorine or chlorine atoms with various functional groups. This process allows for the introduction of pharmacophores or moieties that can interact with viral targets. The strategic placement of these functional groups is critical for the drug's mechanism of action, and the reactivity profile of this compound provides medicinal chemists with a reliable platform for such molecular engineering.

| Starting Material | Reaction Type | Potential Intermediate Functionality | Relevance to Antiviral Synthesis |

| This compound | Nucleophilic Aromatic Substitution | Introduction of amino, alkoxy, or thioether groups | Formation of key structural motifs in antiviral compounds |

Development of New Drugs with Fluorinated Motifs